

DNP-PEG3-Azide for Protein Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: DNP-PEG3-azide

Cat. No.: B607166

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Introduction

DNP-PEG3-azide is a versatile chemical probe designed for the targeted labeling of proteins. This heterobifunctional molecule incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive azide moiety. The DNP group serves as a highly immunogenic hapten, enabling sensitive detection through anti-DNP antibodies. The PEG3 linker enhances aqueous solubility and provides spatial separation between the DNP tag and the target protein, minimizing potential steric hindrance. The terminal azide group allows for covalent attachment to alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and specific "click chemistry" reactions.^{[1][2]}

This combination of features makes **DNP-PEG3-azide** a valuable tool for a variety of applications in proteomics and drug development, including protein identification, quantification, and the study of protein-protein interactions and signaling pathways.^[3]

Applications

The primary application of **DNP-PEG3-azide** lies in its ability to introduce a DNP hapten onto a target protein. This hapten can then be recognized by high-affinity anti-DNP antibodies in various immunoassays.^{[3][4]}

- Western Blotting and ELISA: Labeled proteins can be readily detected and quantified on immunoblots and in enzyme-linked immunosorbent assays (ELISAs) using enzyme-conjugated anti-DNP antibodies.[\[5\]](#)[\[6\]](#)
- Immunofluorescence: The location of labeled proteins within cells and tissues can be visualized using fluorescently-labeled anti-DNP antibodies.
- Affinity Purification: DNP-labeled proteins can be isolated from complex mixtures using anti-DNP antibody-conjugated resins.
- PROTAC Development: As a PROTAC (Proteolysis Targeting Chimera) linker, **DNP-PEG3-azide** can be used in the synthesis of molecules that target specific proteins for degradation.

Data Presentation

The efficiency of protein labeling with **DNP-PEG3-azide** via click chemistry is typically high. The following tables provide representative data for reaction conditions and expected outcomes.

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

Reagent	Stock Concentration	Final Concentration
Alkyne-modified Protein	1-10 mg/mL	1-10 μ M
DNP-PEG3-azide	10 mM in DMSO	100-200 μ M
Copper(II) Sulfate (CuSO ₄)	50 mM in H ₂ O	1 mM
Sodium Ascorbate	100 mM in H ₂ O	5 mM
THPTA (ligand)	50 mM in H ₂ O	5 mM

Table 2: Recommended Reagent Concentrations for SPAAC Labeling

Reagent	Stock Concentration	Final Concentration
Azide-modified Protein	1-10 mg/mL	1-10 μ M
DNP-PEG3-DBCO	10 mM in DMSO	20-100 μ M

Table 3: Methods for Quantification of Labeling Efficiency

Method	Principle	Advantages	Disadvantages
SDS-PAGE with Anti-DNP Antibody	Western blot analysis to detect the DNP tag.	Relatively simple and accessible.	Semi-quantitative.
Mass Spectrometry	Identification of the DNP-PEG3 modification on peptides.	Highly accurate and provides site-of-labeling information.	Requires specialized equipment and expertise.
Fluorometry (with fluorescent alkyne/azide)	Pre-labeling with a fluorescent click handle allows for quantification based on fluorescence intensity.	High sensitivity.	Indirect measurement of DNP labeling.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing an alkyne group with **DNP-PEG3-azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

- **DNP-PEG3-azide**
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- DMSO
- Deionized water
- Desalting column

Procedure:

- Prepare Stock Solutions:
 - Dissolve **DNP-PEG3-azide** in DMSO to a final concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of THPTA in deionized water.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 μM in a total reaction volume of 100 μL.
 - Add **DNP-PEG3-azide** to a final concentration of 100-200 μM.
 - Add THPTA to a final concentration of 5 mM.
 - Add CuSO₄ to a final concentration of 1 mM.
- Initiate the Reaction:

- Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
- Gently mix the reaction and incubate at room temperature for 1-2 hours.
- Purification:
 - Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
- Verification:
 - Confirm labeling by Western blot using an anti-DNP antibody or by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of an Azide-Modified Protein

This protocol is for labeling a protein containing an azide group with a DNP-PEG3-alkyne derivative (e.g., DNP-PEG3-DBCO). This method is copper-free and suitable for live-cell labeling.

Materials:

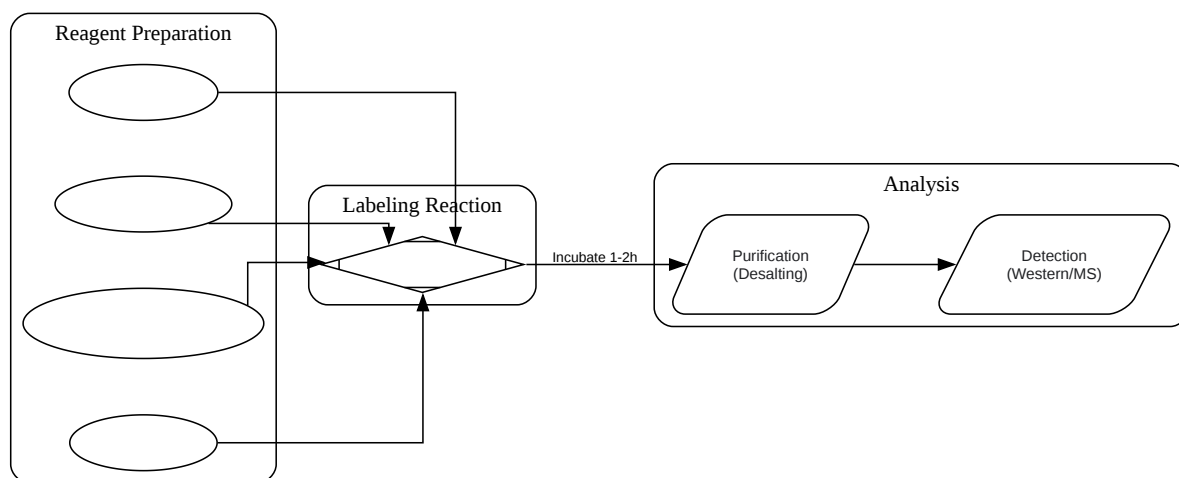
- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- DNP-PEG3-DBCO (or other strained alkyne)
- DMSO
- Desalting column

Procedure:

- Prepare Stock Solution:
 - Dissolve DNP-PEG3-DBCO in DMSO to a final concentration of 10 mM.
- Reaction Setup:

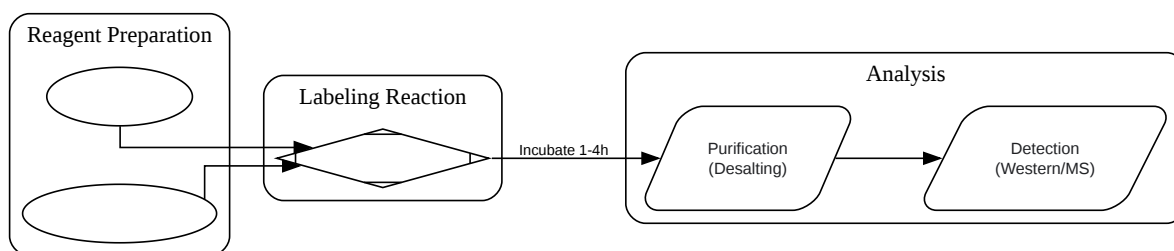
- In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 μM in a total reaction volume of 100 μL .
- Add DNP-PEG3-DBCO to a final concentration of 20-100 μM .
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight.
- Purification:
 - Remove excess reagents using a desalting column.
- Verification:
 - Confirm labeling by Western blot with an anti-DNP antibody or by mass spectrometry.

Visualizations



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Caption: Workflow for CuAAC labeling of proteins with **DNP-PEG3-azide**.

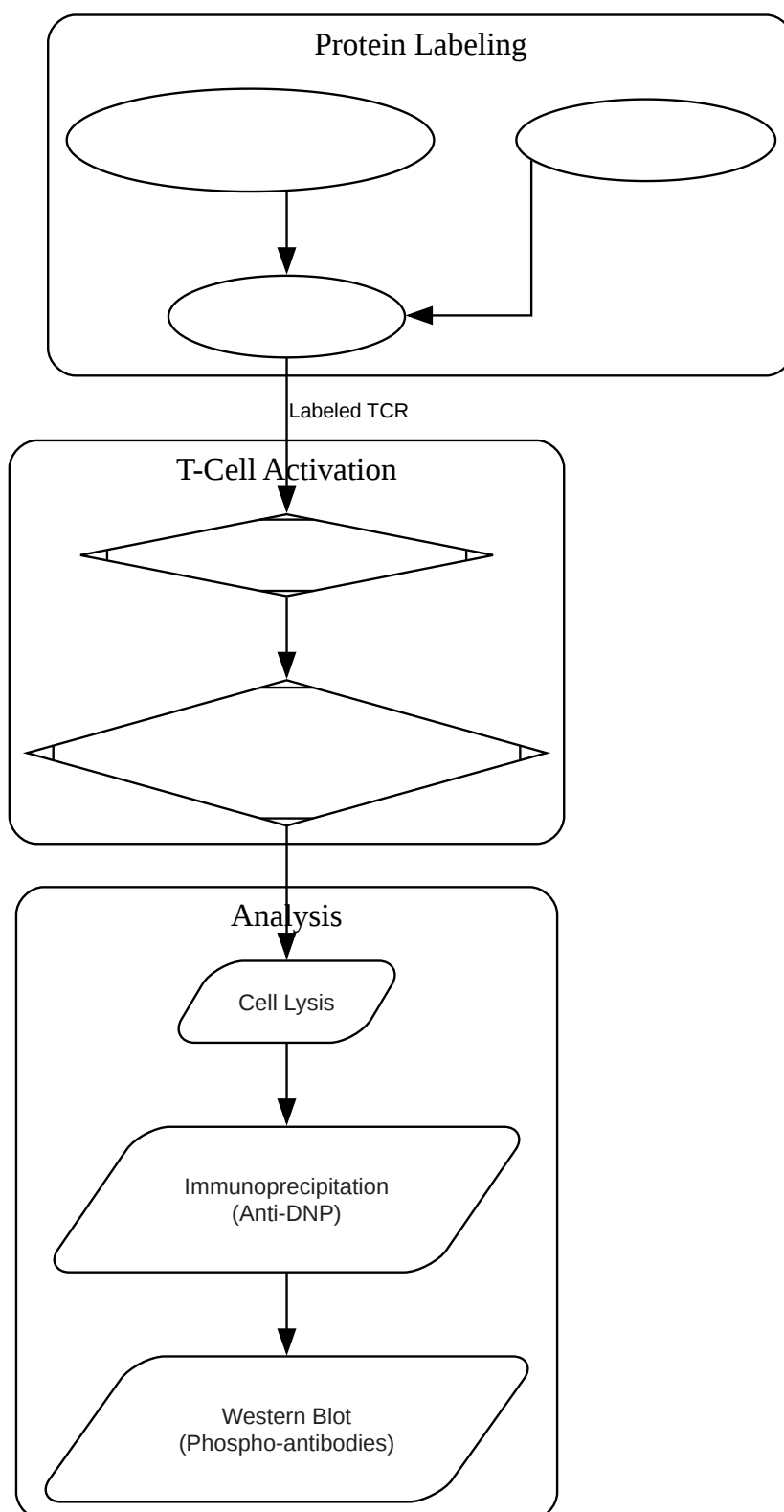


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Caption: Workflow for SPAAC labeling of proteins with DNP-PEG3-DBCO.

Case Study: T-Cell Activation Signaling

DNP-labeled proteins can be utilized to study cellular signaling events. For instance, a protein involved in T-cell activation can be modified with an alkyne or azide handle through genetic code expansion. Subsequent labeling with **DNP-PEG3-azide** or a DNP-PEG3-alkyne allows for the tracking and analysis of this protein during T-cell activation.



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Caption: Studying T-cell signaling with a DNP-labeled receptor.

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